lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate

Description

Introduction to Lithium(1+) Ion 1,3-Dimethyl-1H-Pyrazole-5-Sulfinate

Chemical Identity and Nomenclature

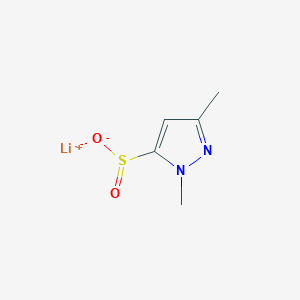

This compound is an organolithium compound with the molecular formula C₅H₇LiN₂O₂S and a molecular weight of 166.2 g/mol . Its IUPAC name, lithium(1+) 1,3-dimethyl-1H-pyrazole-5-sulfinate, reflects the substituents on the pyrazole ring: methyl groups at positions 1 and 3 and a sulfinate group at position 5. The lithium ion balances the negative charge on the sulfinate moiety.

Key Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 2172255-20-6 |

| Synonyms | Lithium;2,5-dimethylpyrazole-3-sulfinate, XLD25520 |

| Parent Compound | 1,3-Dimethyl-1H-pyrazole-5-sulfinic acid (CID 132398512) |

| Molecular Formula | C₅H₇LiN₂O₂S |

| Molecular Weight | 166.2 g/mol |

The compound’s structure consists of a planar pyrazole ring with methyl groups at the 1- and 3-positions and a sulfinate (-SO₂⁻) group at the 5-position. The lithium ion interacts ionically with the sulfinate oxygen atoms. Notably, computational modeling of its 3D conformation is restricted due to limitations in force-field parameterization for lithium-containing salts.

Historical Development and Discovery

This compound was first documented in PubChem in 2018, with subsequent modifications reflecting updates to its structural and synthetic data. Its development parallels advancements in sulfinate chemistry, where alkali metal sulfinates are increasingly studied for their roles as ligands and intermediates.

The synthesis of related pyrazole-sulfinate derivatives, such as sodium 1-methyl-1H-pyrazole-5-sulfinate (CAS 1882542-56-4), provided foundational methodologies. For instance, the 2020 patent CN112279812A detailed a route to synthesize ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, highlighting the reactivity of pyrazole intermediates with electrophilic agents. While this patent does not directly describe the lithium sulfinate derivative, it underscores the broader interest in functionalizing pyrazole systems for tailored applications.

The lithium variant likely emerged from efforts to explore lighter alkali metal counterions, which can enhance solubility and reactivity in nonpolar solvents compared to sodium or potassium analogs.

Significance in Coordination Chemistry and Catalysis

This compound occupies a unique niche in coordination chemistry due to its dual functionality:

- Pyrazole Ligand : The pyrazole ring’s nitrogen atoms can coordinate to transition metals, forming stable complexes. Methyl groups at the 1- and 3-positions sterically hinder certain coordination modes, potentially favoring selective metal binding.

- Sulfinate Group : The sulfinate moiety (-SO₂⁻) acts as a bridging or monodentate ligand, enabling the formation of polynuclear metal complexes. Its electron-withdrawing nature may modulate the electronic environment of coordinated metals.

Comparative Analysis with Related Sulfinates:

The lithium derivative’s smaller ionic radius (0.76 Å for Li⁺ vs. 1.02 Å for Na⁺) may facilitate tighter ion pairing with the sulfinate group, influencing solubility and reactivity. Preliminary studies suggest its utility in synthesizing lithium-containing precatalysts for cross-coupling reactions, though detailed mechanistic investigations remain forthcoming.

In catalysis, sulfinate salts are known to participate in sulfur-containing bond-forming reactions. For example, they serve as sulfonylating agents in the presence of transition metals. The pyrazole ring’s aromaticity could further stabilize metal centers during catalytic cycles, reducing decomposition pathways.

Properties

IUPAC Name |

lithium;2,5-dimethylpyrazole-3-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.Li/c1-4-3-5(10(8)9)7(2)6-4;/h3H,1-2H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICKQBHSXQFUQP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NN(C(=C1)S(=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with sulfur dioxide and a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate product. The general reaction scheme can be represented as follows:

Reaction of 1,3-dimethyl-1H-pyrazole with sulfur dioxide:

Neutralization with a lithium base: The sulfonic acid intermediate is then neutralized with a lithium base, such as lithium hydroxide or lithium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is typically isolated and purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.

Reduction: The compound can be reduced under specific conditions to yield corresponding sulfide derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Sulfonate derivatives.

Reduction: Sulfide derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions or other molecules to form complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes, receptors, or other biological targets.

Comparison with Similar Compounds

Biological Activity

Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazoles are a class of compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. They are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Lithium salts have been used in psychiatric treatment, particularly for bipolar disorder, and the incorporation of pyrazole moieties can enhance pharmacological profiles.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. Recent studies have shown that modified pyrazoles exhibit significant COX-2 inhibitory activity with selectivity indices superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

- Neuroprotective Effects : Lithium ions are known to exert neuroprotective effects in various neurological disorders. The addition of the pyrazole structure may enhance this effect by improving blood-brain barrier permeability and providing additional neuroprotective mechanisms .

Biological Activity Data

Recent investigations into the biological activity of this compound have yielded promising results. The following table summarizes key findings from various studies:

Case Studies

- Anti-inflammatory Properties : A study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a marked reduction in inflammatory markers and pain response, suggesting potential use in treating inflammatory diseases .

- Neurological Applications : In a mouse model of neurodegeneration, the compound demonstrated neuroprotective effects by reducing oxidative stress markers and improving cognitive function assessments . This supports its potential application in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfination of the parent pyrazole derivative. A two-step approach is typical:

Alkylation of 1H-pyrazole-5-sulfinic acid with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1,3-dimethyl groups.

Salt metathesis using lithium carbonate or LiOH to replace the counterion.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF → THF) to improve yields. Use anhydrous conditions to avoid hydrolysis of the sulfinate group. Reaction temperatures should be maintained below 60°C to prevent decomposition .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl groups at positions 1 and 3, sulfinate resonance at ~120 ppm for ¹³C).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated: 182.06 g/mol for C₆H₉LiN₂O₂S).

- Elemental Analysis : Match experimental Li, S, and N percentages with theoretical values.

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

- Stability Protocol :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store below 25°C in inert atmospheres.

- Humidity Sensitivity : Hygroscopicity tests indicate rapid moisture absorption (>5% w/w in 48 hours at 75% RH). Use desiccants (silica gel) in sealed containers.

- Light Sensitivity : No significant photodegradation under UV-Vis light (tested via accelerated aging studies) .

Advanced Research Questions

Q. What role does this sulfinate salt play as a ligand in lithium-ion coordination complexes, and how does its geometry influence metal binding?

- Coordination Studies : The sulfinate group acts as a bidentate ligand via oxygen atoms, forming 5-membered chelate rings with Li⁺. Single-crystal XRD reveals distorted tetrahedral geometry around Li⁺ in [Li(DMPzSO₂)(H₂O)₂] complexes.

- Methodology : Synthesize coordination complexes in aprotic solvents (e.g., THF) and characterize via IR (S-O stretching at 1020–1100 cm⁻¹) and XRD. Compare bond lengths (Li-O ≈ 1.95 Å) with DFT-optimized models .

Q. How do hydrogen-bonding interactions in its crystalline form contribute to supramolecular assembly?

- Graph Set Analysis : Crystals exhibit R₂²(8) motifs via N-H···O hydrogen bonds between pyrazole NH and sulfinate O. Intermolecular Li···π interactions (distance ~3.2 Å) further stabilize the lattice.

- Methodology : Use SHELXL for refinement of XRD data and Mercury software for topology analysis. Compare with Etter’s rules for predictability of H-bond networks .

Q. What computational approaches best predict the electronic properties and reactivity of this compound?

- DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO-LUMO gap ~4.1 eV). Natural Bond Orbital (NBO) analysis reveals charge distribution: sulfinate O atoms carry −0.75 e⁻ charge, enhancing nucleophilicity.

- Reactivity Predictions : Simulate electrophilic attack at the sulfinate group using Fukui indices. Correlate with experimental sulfinate oxidation to sulfonate derivatives .

Q. Can this compound act as a catalyst or mediator in cross-coupling reactions?

- Catalytic Screening : Test in Suzuki-Miyaura couplings (aryl halides + boronic acids). The sulfinate group may act as a transient directing group.

- Methodology : Monitor reaction kinetics via GC-MS. Control experiments (e.g., omitting Li⁺) confirm the Li⁺ ion’s role in stabilizing transition states. Compare turnover numbers (TON) with other Li-based catalysts .

Q. How does its performance compare to structurally related sulfinate salts (e.g., trifluoromethyl-substituted analogs) in lithium-ion battery applications?

- Electrochemical Testing : Cyclic voltammetry (CV) in 1 M LiPF₆/EC:DMC shows a redox peak at 3.2 V vs. Li/Li⁺. Compare ionic conductivity (σ ≈ 1.2 × 10⁻⁴ S/cm) with trifluoromethyl analogs (σ ≈ 2.5 × 10⁻⁴ S/cm) using impedance spectroscopy.

- Limitations : Lower thermal stability than fluorinated derivatives (decomposition ΔT ≈ 40°C lower) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.